2-Hydroxycinnamic acid

Catalog No.
S586876
CAS No.
614-60-8
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxycinnamic acid

CAS Number

614-60-8

Product Name

2-Hydroxycinnamic acid

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+

InChI Key

PMOWTIHVNWZYFI-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O

Synonyms

2-hydroxycinnamic acid, 2-hydroxycinnamic acid, (E)-isomer, 2-hydroxycinnamic acid, (Z)-isomer, ortho-hydroxycinnamic acid

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a naturally occurring phenolic acid found in various plants, including fruits, vegetables, and coffee beans [National Institutes of Health, ]. It falls under the broader category of hydroxycinnamic acids, known for their potential health benefits. Let's explore some research areas where 2-hydroxycinnamic acid is being explored:

Antioxidant Activity:

2-Hydroxycinnamic acid possesses antioxidant properties, meaning it helps scavenge free radicals in the body, potentially reducing oxidative stress and inflammation [National Institutes of Health, ]. Research suggests it may contribute to the overall antioxidant capacity of fruits and vegetables [National Institutes of Health, ].

Antimicrobial Potential:

Studies have investigated the potential antimicrobial activity of 2-hydroxycinnamic acid against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [Journal of Food and Chemical Safety, ]. While further research is needed, this suggests a potential role in combating antibiotic-resistant bacteria.

Anti-Cancer Properties:

Some studies suggest that 2-hydroxycinnamic acid may exhibit anti-cancer properties. Research in vitro (in laboratory settings) indicates it may suppress the growth and induce cell death in various human cancer cell lines [National Institutes of Health, ]. However, further research, particularly in vivo (in living organisms) is necessary to understand its full potential and application in cancer treatment.

Bone Health:

Emerging research suggests a potential role for 2-hydroxycinnamic acid in bone health. Studies indicate it may promote bone formation and inhibit bone breakdown, potentially offering benefits in conditions like osteoporosis [National Institutes of Health, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.

2-Hydroxycinnamic acid, also known as o-coumaric acid, is an organic compound classified as a monohydroxycinnamic acid. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. The compound is characterized by the presence of a hydroxyl group at the ortho position relative to the carboxylic acid group on the phenyl ring. It appears as an off-white to beige powder and is partially miscible in water, with a melting point around 422.6°F (217°C) .

Typical of phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form quinones.
  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield other aromatic compounds.
  • Coupling Reactions: It can participate in polymerization reactions, forming larger molecular structures through coupling with other phenolic compounds .

2-Hydroxycinnamic acid exhibits significant biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant by scavenging free radicals and preventing oxidative stress. This activity is attributed to its ability to donate hydrogen atoms from the hydroxyl group, stabilizing resulting radicals .
  • Antimicrobial Effects: Studies have shown that it possesses antimicrobial properties against various pathogens, making it a candidate for natural preservatives in food and pharmaceuticals .
  • Anti-inflammatory Activity: The compound has been reported to exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .

Several methods exist for synthesizing 2-hydroxycinnamic acid:

  • From 2-Iodophenol and Acrylic Acid: This method involves a nucleophilic substitution reaction where 2-iodophenol reacts with acrylic acid under basic conditions .
  • Via Hydrolysis of Cinnamic Acid Derivatives: Hydrolysis of specific derivatives of cinnamic acid can yield 2-hydroxycinnamic acid.
  • Biotechnological Approaches: Certain microorganisms can convert simple phenolic substrates into 2-hydroxycinnamic acid through enzymatic pathways .

The applications of 2-hydroxycinnamic acid are diverse:

  • Food Industry: Used as a natural preservative due to its antimicrobial and antioxidant properties.
  • Pharmaceuticals: Explored for its potential in developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Incorporated into skincare products for its protective qualities against oxidative damage .
  • Agriculture: Potential use as a natural herbicide or plant growth regulator due to its phytotoxic effects on certain weeds .

Several compounds share structural similarities with 2-hydroxycinnamic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
p-Coumaric AcidHydroxyl at para positionMore prevalent in certain plants; stronger antimicrobial activity.
Caffeic AcidAdditional hydroxyl groupExhibits stronger antioxidant properties due to multiple hydroxyls.
Ferulic AcidMethoxy group additionKnown for its neuroprotective effects; used in dietary supplements.
Sinapic AcidAdditional methoxy groupHas applications in food preservation and flavor enhancement.

The uniqueness of 2-hydroxycinnamic acid lies in its specific positioning of functional groups, which contributes to its distinct biological activities and chemical reactivity compared to these similar compounds .

Physical Description

Off-white or beige powder; [Acros Organics MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

Melting Point

217 dec °C

UNII

23AU5FZB9C

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (61.54%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

614-60-8
583-17-5

Wikipedia

o-coumaric acid

General Manufacturing Information

2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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